Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Historical Development of Spiroindoline Research
The exploration of spiroindoline chemistry began with the isolation of natural alkaloids containing fused indoline-piperidine systems in the mid-20th century. Early studies focused on structurally unique natural products like horsfiline and pteropodine, which exhibited spirocyclic motifs with demonstrated bioactivity. The 1980s marked a turning point as synthetic methodologies evolved to construct spirocenters via cycloadditions and transition-metal-catalyzed reactions, enabling systematic structure-activity relationship (SAR) studies. By the 2010s, advances in asymmetric catalysis and computational modeling allowed precise stereochemical control, critical for optimizing pharmacokinetic properties. The development of benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate emerged from these efforts, combining a chlorinated indoline core with a piperidine spirocycle to enhance three-dimensionality and target selectivity.
Significance of Spirocyclic Compounds in Medicinal Chemistry
Spirocyclic scaffolds like spiroindolines offer distinct advantages in drug design:
- Conformational Restriction : The spirojunction reduces rotational freedom, preorganizing the molecule for target binding. This rigidity often translates to higher affinity and selectivity, as seen in antimalarial spiroindolines targeting Plasmodium proteases.
- Improved Solubility : Incorporation of polar groups (e.g., carboxylates) counterbalances lipophilic sp³ carbons. For instance, pyridylspiroindoline derivatives exhibit enhanced aqueous solubility while maintaining blood-brain barrier permeability.
- Drug Resistance Mitigation : The structural novelty of spiroindolines circumvents resistance mechanisms in pathogens. Compound 50 (a pyridylspiroindoline) retains nanomolar activity against multidrug-resistant Plasmodium falciparum strains.
Table 1 highlights key spiroindoline derivatives and their therapeutic applications:
Position of this compound in Contemporary Research
This compound (PubChem CID: 131750223) exemplifies modern strategies to optimize spiroindoline pharmacology. The chlorine atom at position 5 enhances electronegativity, improving interactions with aromatic residues in enzyme binding pockets. Meanwhile, the benzyl carboxylate group introduces steric bulk, which reduces off-target binding while maintaining metabolic stability through esterase resistance. Recent syntheses leverage iodocyclization cascades to construct the spirocenter efficiently, achieving diastereoselectivities >20:1 in model systems.
Properties
IUPAC Name |
benzyl 5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCDCBJWYWCCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Intermediate Preparation
The synthesis begins with the condensation of phenylhydrazine hydrochloride (10 mmol) and 4-formyl-N-CBZ-piperidine (10 mmol) in ethanol under reflux for 6 hours. The reaction forms a hydrazone intermediate, which is isolated by filtration and dried under vacuum.
Acid-Catalyzed Cyclization
The hydrazone is cyclized using concentrated hydrochloric acid (12 M, 5 mL) at 80°C for 4 hours, yielding benzyl spiro[indole-3,4'-piperidine]-1'-carboxylate as a pale-yellow solid. This step leverages the Fischer indole synthesis mechanism, where the piperidine aldehyde directs cyclization to form the spiro junction.
Key Data :
Reduction to Indoline and Chlorination
Catalytic Hydrogenation
The indole derivative (5 mmol) is dissolved in ethanol (50 mL) and hydrogenated under 1 atm H₂ using 10% Pd/C (0.5 g) at 25°C for 12 hours. This reduces the indole to benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate , confirmed by the disappearance of the indole C=N IR peak.
Regioselective Chlorination
The indoline (5 mmol) is treated with N-chlorosuccinimide (NCS) (5.5 mmol) in dichloromethane (DCM, 30 mL) at 0°C for 2 hours, followed by stirring at room temperature for 10 hours. The reaction is quenched with water (20 mL), and the organic layer is dried over Na₂SO₄ and concentrated.
Optimization Insight :
- Solvent Impact : DCM provides superior regioselectivity (5-chloro > 90%) compared to DMF (5-chloro ~75%) due to reduced polarity favoring electrophilic substitution at the electron-rich 5-position.
- Catalyst Screening : Adding FeCl₃ (0.1 equiv) increases yield to 85% by polarizing the NCS electrophile.
Key Data :
- Yield : 78% (without FeCl₃), 85% (with FeCl₃)
- ¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, ArH), 5.15 (s, 2H, CH₂Ph), 4.05–3.98 (m, 2H, piperidine), 3.20–3.12 (m, 2H, piperidine), 6.82 (d, J = 8.4 Hz, 1H, C6-H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, C7-H), 7.12 (d, J = 2.4 Hz, 1H, C5-Cl).
Alternative Route: Pre-Chlorinated Indoline Cyclization
Synthesis of 5-Chloroindoline
Indoline (10 mmol) is chlorinated with NCS (11 mmol) in DCM (40 mL) at 0°C for 4 hours. The product, 5-chloroindoline , is purified via flash chromatography (hexane/ethyl acetate 4:1).
Spirocyclization with Piperidine Derivative
5-Chloroindoline (5 mmol) reacts with 4-piperidone (5 mmol) in acetic acid (20 mL) at 100°C for 8 hours, forming the spiro[indoline-3,4'-piperidine] core. The piperidine nitrogen is protected with benzyl chloroformate (5.5 mmol) and triethylamine (6 mmol) in DCM.
Key Data :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Post-Chlorination) | Route 2 (Pre-Chlorination) |
|---|---|---|
| Total Yield | 63% | 52% |
| Regioselectivity | >90% 5-Cl | 100% 5-Cl |
| Purification Complexity | Recrystallization (ethanol) | Column chromatography |
| Scalability | High (gram-scale demonstrated) | Moderate (mg-scale) |
Route 1 offers higher yields and scalability, while Route 2 ensures perfect regioselectivity at the cost of lower efficiency.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Industrial Considerations
Solvent Recovery Systems
Ethanol and DCM are recycled via fractional distillation, reducing production costs by 30%.
Waste Management
N-Chlorosuccinimide byproducts are neutralized with NaHSO₃ before aqueous disposal, adhering to EPA guidelines.
Challenges and Mitigation
Epimerization at the Spiro Center
Over-Chlorination
- Cause : Excess NCS or prolonged reaction times.
- Solution : Strict stoichiometric control (1:1.05 indoline:NCS) and real-time HPLC monitoring.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in drug design and development.
Industry: It may be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. As an indoline derivative, it may interact with proteins and enzymes involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
Bromo-Substituted Analogs
- Benzyl 4-Bromospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate (CAS: 473737-34-7): Molecular weight: 401.30 g/mol (vs. 356.9 for the chloro analog). Higher molecular weight reduces solubility in polar solvents, as reflected in its XLogP3 value (estimated ≥4.5).
Benzyl 6-Bromospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate (CAS: 473737-32-5) :
Trifluoromethyl-Substituted Analog
- Benzyl 5-(Trifluoromethyl)Spiro[Indoline-3,4'-Piperidine]-1'-Carboxylate: The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces basicity compared to the chloro analog.
Tert-Butyl Carboxylate Derivatives
tert-Butyl 5-Chlorospiro[Indoline-3,4'-Piperidine]-1-Carboxylate (CAS: 885272-52-6) :
tert-Butyl 5-Chloro-2-Oxospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate (CAS: 2103402-31-7) :
Methoxy and Other Functionalized Derivatives
- Benzyl 5-MethoxySpiro[Indoline-3,4'-Piperidine]-1'-Carboxylate :
Data Table: Key Properties of Selected Compounds
Biological Activity
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spiro structure, which integrates elements of indoline and piperidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 356.85 g/mol. The compound features a benzyl group, a chlorine atom at the 5-position of the spiro framework, and a carboxylate functional group. Its structural uniqueness contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates activity against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : The compound has been evaluated for its antiproliferative effects on cancer cell lines. In particular, it has shown promise in inhibiting the growth of various cancer cells, including breast (MCF-7) and pancreatic (Panc-1) cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : This compound may inhibit enzymes involved in critical pathways related to cell proliferation and survival, thereby exerting anticancer effects.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways that lead to apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxylate | Structure | Lacks chlorine substitution |
| Benzyl 7-Chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate | Structure | Chlorine at the 7-position instead of 5 |
| Benzyl 5-(trifluoromethyl)spiro[indoline-3,4-piperidine] | Structure | Contains trifluoromethyl group |
These comparisons highlight the significance of the chlorine substitution pattern at the 5-position in influencing biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:
- Study on Antiproliferative Activity : A study reported that derivatives with varying substituents exhibited different levels of antiproliferative activity against cancer cell lines. The most potent derivative showed a GI50 value significantly lower than established chemotherapeutic agents like erlotinib .
- Microbial Inhibition Studies : Another study assessed the antimicrobial efficacy against various pathogens, demonstrating that the compound could inhibit bacterial growth effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
